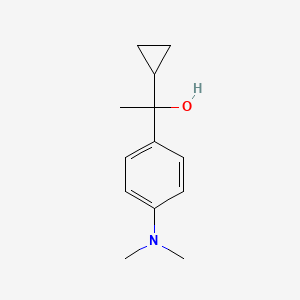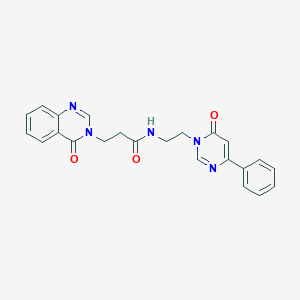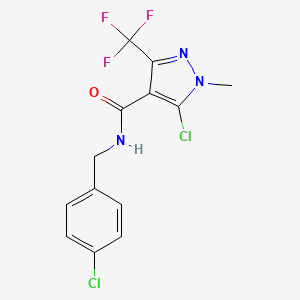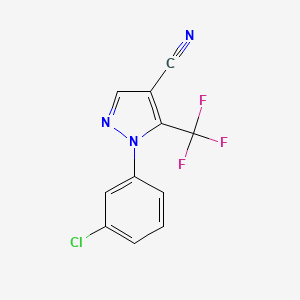
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol is an organic compound with a unique structure that includes a cyclopropyl group and a dimethylamino phenyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of cyclopropyl ketone with 4-(dimethylamino)benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides). Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Scientific Research Applications
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, depending on the specific context and application.
Comparison with Similar Compounds
1-Cyclopropyl-1-(4-(dimethylamino)phenyl)ethan-1-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-(dimethylamino)phenyl)ethanone and 1-(4-(dimethylamino)phenyl)ethanol share structural similarities.
Uniqueness: The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-1-[4-(dimethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15,10-4-5-10)11-6-8-12(9-7-11)14(2)3/h6-10,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRTWRDKMNDVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)


![2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2694749.png)
![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)


![2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2694758.png)



![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2694764.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)
